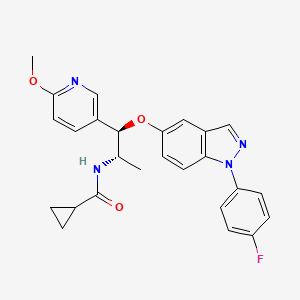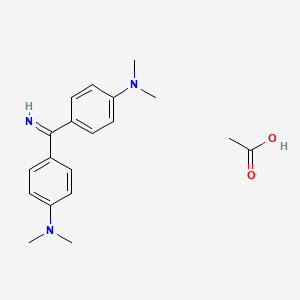
AZD2906
Overview
Description
AZD2906 is a potent glucocorticoid receptor full agonist developed by AstraZeneca. It exhibits high selectivity against other steroid nuclear hormone receptors such as androgen receptor, estrogen receptor, mineralocorticoid receptor, and progesterone receptor. This compound has shown significant efficacy in preclinical studies, particularly in models of inflammation .
Preparation Methods
The synthesis of AZD2906 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization. The final product is obtained through purification processes like crystallization or chromatography. Industrial production methods are optimized to ensure high yield and purity, adhering to stringent quality control standards .
Chemical Reactions Analysis
AZD2906 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: Various substitution reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD2906 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study glucocorticoid receptor signaling pathways.
Biology: Investigated for its effects on cellular processes and gene expression related to inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving glucocorticoid receptor dysregulation.
Industry: Utilized in the development of new glucocorticoid receptor modulators with improved efficacy and safety profiles
Mechanism of Action
AZD2906 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear hormone receptor. Upon binding, this compound induces the dimerization of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammation, immune response, and other physiological processes. The selective dimerization and gene expression driven by this compound confer protection in models of inflammation .
Comparison with Similar Compounds
AZD2906 is compared with other glucocorticoid receptor modulators such as prednisolone and dexamethasone. While all these compounds target the glucocorticoid receptor, this compound is unique in its selectivity and potency. It has shown a lower incidence of adverse effects related to transactivation activity compared to traditional glucocorticoids. Similar compounds include:
Prednisolone: A widely used glucocorticoid with broad anti-inflammatory effects.
Dexamethasone: Another potent glucocorticoid receptor agonist with strong anti-inflammatory properties.
AZD9567: A nonsteroidal glucocorticoid receptor ligand with similar scaffolds but different transactivation activities
This compound stands out due to its selective dimerizing properties and reduced side effects, making it a promising candidate for further development in anti-inflammatory therapies.
Properties
IUPAC Name |
N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQCGICZKAGCQ-LMKMVOKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-15-6 | |
| Record name | AZD-2906 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)








